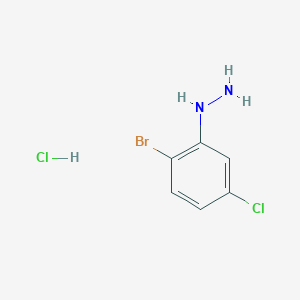

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of "(2-Bromo-5-chlorophenyl)hydrazine hydrochloride" involves examining its synthetic pathways, molecular structure, and chemical behavior. This compound is of interest in the field of organic chemistry for its potential applications in synthesis and material science.

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves reactions between halogenated compounds and hydrazine or its derivatives. For example, compounds can be synthesized by reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes, as demonstrated in the synthesis of various arylidene-hydrazinyl-thiazolines (Ramadan, 2019).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic investigation and density functional theory (DFT) studies, has been conducted on similar bromo hydrazine derivatives. These studies provide insights into the geometry, HOMO-LUMO energies, and molecular electrostatic potential, helping to understand the molecular stability and reactivity (Lalvani et al., 2021).

Chemical Reactions and Properties

Research on related compounds demonstrates the variety of chemical reactions hydrazine derivatives can undergo, such as cyclization, substitution, and oxidation-reduction reactions. These reactions are crucial for the functionalization and application of hydrazine derivatives in various chemical syntheses (Verma et al., 1978).

Physical Properties Analysis

The physical properties of hydrazine derivatives, including solubility, melting point, and crystal structure, are often determined using X-ray crystallography and spectroscopic methods. These properties are essential for understanding the stability and applicability of these compounds in different environments (Sivý et al., 2021).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other compounds, oxidation states, and potential for forming bonds with metals or other organic molecules, are key aspects of hydrazine derivatives. Studies on similar compounds reveal the role of the hydrazine group in facilitating various chemical transformations, offering a basis for developing new materials and catalysts (Tahernejad-Javazmi et al., 2018).

Applications De Recherche Scientifique

1. Synthesis of Heterocyclic Compounds

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is used in the synthesis of various heterocyclic compounds. For example, it's involved in the preparation of 1-(2,4-Dinitrophenyl)-3-methyl-4-substituted heterocycles-2-pyrazolin-5-one, showcasing its utility in organic synthesis and pharmaceutical research (Youssef, 1984).

2. Environmental Monitoring

This compound plays a role in environmental science, particularly in monitoring water pollutants. It is used in developing sensors for detecting hydrazine and 4-chlorophenol, two major water pollutants, indicating its significance in environmental monitoring and public health (Tahernejad-Javazmi et al., 2018).

3. Mass Spectrometry and Molecular Modeling

The compound is utilized in mass spectrometry and molecular modeling studies. For instance, it has been used in the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, contributing to our understanding of molecular structures and interactions (Ramadan, 2019).

4. Development of Antimicrobial Agents

It's involved in the creation of compounds with antimicrobial properties. Research shows its use in preparing arylsulfonyl hydrazones, which have been screened for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Shah et al., 1993).

5. Cancer Research

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride plays a critical role in cancer research. It's used in synthesizing novel compounds with potential anticancer properties, such as 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine, which has shown significant cytotoxic effects on cancer cell lines (Noma et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(2-bromo-5-chlorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJQVVGKPLHSLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

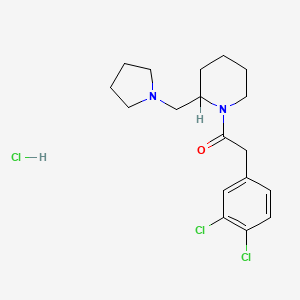

C1=CC(=C(C=C1Cl)NN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.